Cas no 79199-51-2 (4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol)

4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol structure
79199-51-2 structure
Product Name:4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol
Numero CAS:79199-51-2
MF:C18H22O4
MW:302.364885807037
CID:984587
PubChem ID:97762
Update Time:2025-04-20

4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-[4-(3,4-dihydroxyphenyl)hexan-3-yl]benzene-1,2-diol
    • 4,4'-(1,2-Diethylethylene)dipyrocatechol
    • 3,3'-Dihydroxyhexestrol
    • 4,4'-hexane-3,4-diyldibenzene-1,2-diol
    • AG-H-17813
    • BRN 3417559
    • meso-3,4-Bis-(3,4-dihydroxy-phenyl)-hexan
    • meso-3,4-bis-(3,4-dihydroxy-phenyl)-hexane
    • Pyrocatechol, 4,4'-(1,2-diethylethylene)di-
    • Pyrocatechol, 4,4'-(meso-1,2-diethylethylene)di-
    • NSC-35753
    • Q27115986
    • HMS3085C09
    • REL-4,4'-((1R,2S)-1,2-DIETHYL-1,2-ETHANEDIYL)BIS(1,2-BENZENEDIOL)
    • cid_97762
    • NSC 35753
    • 414R2XFD5W
    • CHEBI:34319
    • CHEMBL14702
    • 4-[4-[3,4-bis(oxidanyl)phenyl]hexan-3-yl]benzene-1,2-diol
    • 4-[2-(3,4-dihydroxyphenyl)-1-ethyl-butyl]pyrocatechol
    • 3',3''-DIHYDROXYHEXESTROL
    • UNII-414R2XFD5W
    • BDBM81212
    • 79199-51-2
    • SMR001526695
    • 4-[2-(3,4-dihydroxyphenyl)-1-ethyl-butyl]benzene-1,2-diol
    • MLS002607934
    • 1,2-BENZENEDIOL, 4,4'-((1R,2S)-1,2-DIETHYL-1,2-ETHANEDIYL)BIS-, REL-
    • DTXSID6022503
    • 1,2-BENZENEDIOL, 4,4'-(1,2-DIETHYL-1,2-ETHANEDIYL)BIS-, (R*,S*)-
    • Inchi: 1S/C18H22O4/c1-3-13(11-5-7-15(19)17(21)9-11)14(4-2)12-6-8-16(20)18(22)10-12/h5-10,13-14,19-22H,3-4H2,1-2H3
    • Chiave InChI: SQJDIVYCVVFMOZ-UHFFFAOYSA-N
    • Sorrisi: OC1=C(C=CC(=C1)C(CC)C(C1C=CC(=C(C=1)O)O)CC)O

Proprietà calcolate

  • Massa esatta: 302.15186
  • Massa monoisotopica: 302.152
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 5
  • Complessità: 303
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 80.9A^2
  • XLogP3: 4.5

Proprietà sperimentali

  • Densità: 1.238
  • Punto di ebollizione: 490.369°C at 760 mmHg
  • Punto di infiammabilità: 228.797°C
  • Indice di rifrazione: 1.625
  • PSA: 80.92
  • LogP: 4.19640
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd